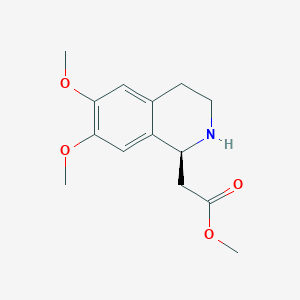

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, (1S)-

描述

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, (1S)- (CAS 17447-45-9) is a chiral tetrahydroisoquinoline derivative characterized by a 1,2,3,4-tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups and an acetic acid methyl ester at the 1-position. Its (1S)-configuration confers stereochemical specificity, critical for biological interactions and synthetic applications. This compound is synthesized via strategies such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, as demonstrated in related tetrahydroisoquinoline derivatives . Key spectral data (NMR, IR, MS) confirm its structure and stereopurity .

属性

IUPAC Name |

methyl 2-[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-7,11,15H,4-5,8H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXHORURRXLOGZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H](NCCC2=C1)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366596 | |

| Record name | Methyl [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417725-91-8 | |

| Record name | Methyl [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation typically involves:

- Formation of the tetrahydroisoquinoline core.

- Introduction of the 6,7-dimethoxy substitution pattern.

- Esterification of the isoquinolineacetic acid to the methyl ester.

- Control of stereochemistry to obtain the (1S)-enantiomer.

Key Preparation Steps and Reaction Conditions

The most detailed and reliable procedure is described in patent EP2227454B1, which outlines a multi-step synthesis involving esterification and amine coupling steps with precise control over reaction conditions and catalysts.

| Step | Description | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|---|

| a | Formation of intermediate compound of formula 1 | Not isolated post-reaction; catalyst removed by filtration | 0 °C to solvent boiling point (preferably 15–25 °C) | Initial step to prepare precursor |

| b | Esterification: Reaction of compound 1 with methanol in presence of acid catalyst | Methanol, 5 mol% sulfuric acid (H₂SO₄), or p-toluene sulfonic acid, methanesulfonic acid | 50–80 °C (preferably at boiling point) | Combined two chemical steps; water distilled off to complete esterification; methanol removed after completion |

| c | Coupling with 2-(3,4-dimethoxy-phenyl)-ethylamine | Alcoholate base, aromatic solvents like toluene or xylene, or aliphatic hydrocarbons (e.g., heptane) | 70–115 °C (preferably 110 °C) | Use of 0.9–1.3 equivalents of acetic acid (1.0 preferred); toluene preferred solvent for azeotropic removal of water |

| d | Crystallization and purification | Use of acetate salts and aromatic solvents | Room temperature to 50 °C | Crystallization improves enantiomeric purity and yield; aging at RT enhances crystallization |

Detailed Reaction Insights

Esterification Step (Step b): The reaction of the acid precursor with methanol in the presence of a strong acid catalyst (preferably 5 mol% sulfuric acid) at elevated temperatures (50–80 °C) leads to the formation of the methyl ester. The process includes continuous removal of water by distillation to drive the reaction to completion. This step is notable for combining two chemical transformations, improving efficiency compared to prior art.

Amine Coupling (Step c): The methyl ester intermediate reacts with 2-(3,4-dimethoxy-phenyl)-ethylamine in the presence of an alcoholate base. Toluene is the preferred solvent due to its ability to form azeotropes with alcohols, facilitating water removal and driving the reaction forward. The reaction temperature is maintained between 70 and 115 °C, with 110 °C being optimal. The presence of acetic acid in near stoichiometric amounts (around 1 equivalent) is critical for controlling the reaction environment.

Enantiomeric Purity and Crystallization: The use of acetate salts and aromatic solvents such as toluene shifts eutectic points favorably, enhancing crystallization of the desired enantiomer. This step significantly improves optical purity from approximately 81% ee to over 99% ee in the isolated product. The crystallization is conducted at room temperature, followed by aging and washing with mixtures like methyl isobutyl ketone (MIBK) and 2-propanol to obtain high-purity crystalline material.

Alternative Synthetic Routes and Catalytic Methods

Research literature also reports catalytic asymmetric synthesis routes for related tetrahydroisoquinoline derivatives, which could be adapted for this compound:

Hydrocyanation of 6,7-dimethoxy-3,4-dihydroisoquinoline: This key step introduces a cyano group at the 1-position, which can be further transformed into the acetic acid derivative. Asymmetric Strecker reactions using thiourea-containing catalysts achieve high enantiomeric excess.

Stereoselective α-amidoalkylation: Starting from tricyclic lactams, stereoselective addition of Grignard reagents allows for the synthesis of enantiopure 1-substituted tetrahydroisoquinolines. This method offers an alternative to classical routes and can produce various substituted derivatives with high stereocontrol.

Physical and Chemical Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.305 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 377.7 ± 42.0 °C at 760 mmHg |

| Flash Point | 182.2 ± 27.9 °C |

| LogP (octanol/water) | 1.15 |

| Index of Refraction | 1.508 |

This data supports the compound's stability under typical reaction conditions and guides solvent and temperature choices during synthesis.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Material | Acid precursor (compound 1) |

| Key Reagents | Methanol, sulfuric acid (5 mol%), 2-(3,4-dimethoxy-phenyl)-ethylamine, acetic acid |

| Solvents | Toluene (preferred), xylene, heptane |

| Temperature Range | 0 °C to 115 °C depending on step |

| Catalysts | Acid catalysts for esterification; alcoholate bases for amine coupling |

| Enantiomeric Control | Crystallization of acetate salt; use of chiral catalysts in alternative routes |

| Yield and Purity | High yield with >99% ee achievable |

化学反应分析

Types of Reactions: 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, (1S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the type of substitution reaction.

Major Products Formed:

Oxidation: Quinone derivatives and other oxidized products.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

Pharmacological Properties:

1-Isoquinolineacetic acid methyl ester has been studied for its potential pharmacological activities. Research indicates that derivatives of isoquinoline compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The methyl ester form may enhance bioavailability and efficacy due to improved solubility and permeability.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of isoquinoline derivatives and their evaluation as potential therapeutic agents for neurodegenerative diseases. The methyl ester variant demonstrated significant neuroprotective activity in vitro, suggesting its potential for further development as a treatment for conditions like Alzheimer's disease .

Agricultural Applications

Herbicide Development:

Research has indicated that isoquinoline derivatives can serve as lead compounds for developing new herbicides. The structural features of 1-isoquinolineacetic acid derivatives contribute to their effectiveness in inhibiting plant growth by interfering with specific metabolic pathways.

Case Study:

A study conducted on the herbicidal activity of isoquinoline derivatives showed promising results in controlling weed species while minimizing adverse effects on crops. The application of 1-isoquinolineacetic acid methyl ester was found to be effective against several common weeds without significant phytotoxicity to crops .

Material Science

Polymer Chemistry:

The compound is also explored for its potential use in synthesizing novel polymers. Its unique chemical structure allows it to act as a monomer or crosslinking agent in polymerization reactions.

Case Study:

Research has demonstrated that incorporating 1-isoquinolineacetic acid methyl ester into polymer matrices enhances mechanical properties and thermal stability. A study published in Polymer Science reported that polymers modified with this compound exhibited improved resistance to thermal degradation and environmental stress .

Analytical Applications

Gas Chromatography-Mass Spectrometry (GC-MS):

The compound's derivatives are utilized in analytical chemistry for the quantification of fatty acid methyl esters (FAMEs) due to their favorable detection characteristics in gas chromatography.

Case Study:

An analytical method developed for quantifying FAMEs involved using 1-isoquinolineacetic acid methyl ester as an internal standard. This method improved the accuracy and precision of lipid analysis in food samples, demonstrating the compound's utility in food chemistry .

Summary Table of Applications

作用机制

The mechanism by which 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, (1S)- exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

相似化合物的比较

Comparison with Similar Compounds

The following table compares structural, stereochemical, and functional group differences between the target compound and analogous tetrahydroisoquinoline derivatives:

Detailed Research Findings

Stereochemical Impact

- The (1S)-configuration of the target compound distinguishes it from enantiomers like the (1R)-hydrochloride salt (CAS 110691-65-1), which exhibits inverted optical activity ([α]D = −60.2 vs. +60.2 for S-configuration analogs) . Stereochemistry influences receptor binding, as seen in alkaloid derivatives like salsolidine .

Functional Group Effects

- Ester vs. Acid : The methyl ester group in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., CAS 103733-66-0), favoring blood-brain barrier penetration .

- Methoxy vs. Hydroxy : 6,7-Dimethoxy groups (logP ~1.5) enhance membrane permeability relative to 6,7-dihydroxy analogs (logP ~0.2), which are more hydrophilic .

Spectral Characterization

常见问题

Basic Research Question

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation from volatile byproducts.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What strategies are effective in resolving contradictions between experimental spectral data and computational predictions?

Advanced Research Question

Discrepancies often arise from conformational flexibility or solvent effects . To address this:

- Perform temperature-dependent NMR to assess dynamic rotational barriers (e.g., for methoxy groups) .

- Compare experimental X-ray crystallography data (e.g., C–O bond lengths, torsion angles) with DFT-optimized geometries .

- Use polarizable continuum models (PCM) in computational studies to simulate solvent interactions .

How can the stereochemical purity of this compound be determined and optimized during synthesis?

Advanced Research Question

- Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to quantify enantiomeric excess .

- Circular dichroism (CD) : Compare experimental CD spectra with those of enantiomerically pure standards .

- Catalyst optimization : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enhance stereoselectivity in alkylation steps .

What analytical methodologies are recommended for assessing the compound’s stability under various storage conditions?

Advanced Research Question

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .

- Stability-indicating HPLC : Monitor degradation products using C18 columns and UV detection at 254 nm .

- Karl Fischer titration : Quantify moisture uptake in hygroscopic samples stored under varying humidity .

How does the compound’s molecular conformation in solution compare to its crystallographic structure?

Advanced Research Question

- Solution vs. solid-state : X-ray crystallography of the methyl ester derivative reveals a twisted boat conformation for the tetrahydroisoquinoline ring, while NMR NOE experiments in CDCl3 suggest a flattened chair conformation due to solvent interactions .

- Dynamic NMR : Detect restricted rotation of the dimethoxy groups (ΔG‡ ≈ 60–70 kJ/mol) in solution .

What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential?

Advanced Research Question

- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAO-A/B) using Ellman’s reagent or fluorometric assays .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC50 values .

- Membrane permeability : Caco-2 cell monolayer model to predict oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。